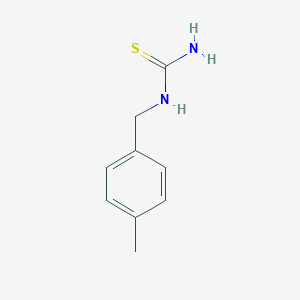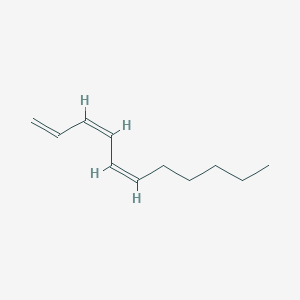
(Z,Z)-Undeca-1,3,5-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z,Z)-Undeca-1,3,5-triene is a hydrocarbon compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications. This compound is a conjugated diene, which means that it contains alternating double bonds along its carbon chain. It has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in the field of chemistry and biology.
Mécanisme D'action
The mechanism of action of (Z,Z)-Undeca-1,3,5-triene involves its ability to undergo various chemical reactions due to the presence of alternating double bonds along its carbon chain. It can undergo addition reactions with electrophilic reagents, such as hydrogen halides and halogens, to form halogenated derivatives. It can also undergo Diels-Alder reactions with dienophiles to form cyclohexenes. In addition, (Z,Z)-Undeca-1,3,5-triene can undergo oxidation reactions to form various functional groups, such as aldehydes and carboxylic acids.
Effets Biochimiques Et Physiologiques
(Z,Z)-Undeca-1,3,5-triene has been studied for its potential biochemical and physiological effects. It has been shown to have antioxidant properties and can scavenge free radicals in vitro. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, (Z,Z)-Undeca-1,3,5-triene has been studied for its potential anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
(Z,Z)-Undeca-1,3,5-triene has several advantages and limitations for lab experiments. It is a stable compound that can be synthesized with high yields and purity using various methods. It can also undergo various chemical reactions, making it a versatile building block in organic synthesis. However, (Z,Z)-Undeca-1,3,5-triene is a highly reactive compound that can undergo polymerization and oxidation reactions, which can limit its use in certain experiments. In addition, its low solubility in water can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for research on (Z,Z)-Undeca-1,3,5-triene. One potential area of research is the development of new synthetic methods for (Z,Z)-Undeca-1,3,5-triene and its derivatives. Another area of research is the investigation of its potential applications in coordination chemistry and catalysis. In addition, (Z,Z)-Undeca-1,3,5-triene could be studied further for its potential therapeutic applications, such as its anti-cancer and anti-inflammatory effects. Finally, (Z,Z)-Undeca-1,3,5-triene could be used as a model compound in theoretical studies to investigate the electronic and structural properties of conjugated dienes.
Méthodes De Synthèse
(Z,Z)-Undeca-1,3,5-triene can be synthesized using several methods, including the Wittig reaction, Horner-Wadsworth-Emmons reaction, and McMurry coupling. The Wittig reaction involves the reaction between an aldehyde or a ketone and a phosphonium ylide to form an alkene. The Horner-Wadsworth-Emmons reaction involves the reaction between an aldehyde or a ketone and a phosphonate to form an alkene. The McMurry coupling involves the reaction between two ketones or aldehydes in the presence of a reducing agent to form an alkene. These methods have been used to synthesize (Z,Z)-Undeca-1,3,5-triene with high yields and purity.
Applications De Recherche Scientifique
(Z,Z)-Undeca-1,3,5-triene has been extensively studied for its potential applications in scientific research. It has been used as a building block in the synthesis of various organic molecules, including natural products and pharmaceuticals. It has also been studied for its potential use as a ligand in coordination chemistry and as a catalyst in organic reactions. In addition, (Z,Z)-Undeca-1,3,5-triene has been used as a model compound in theoretical studies to investigate the electronic and structural properties of conjugated dienes.
Propriétés
Numéro CAS |
19883-26-2 |
|---|---|
Nom du produit |
(Z,Z)-Undeca-1,3,5-triene |
Formule moléculaire |
C11H18 |
Poids moléculaire |
150.26 g/mol |
Nom IUPAC |
(3Z,5Z)-undeca-1,3,5-triene |
InChI |
InChI=1S/C11H18/c1-3-5-7-9-11-10-8-6-4-2/h3,5,7,9,11H,1,4,6,8,10H2,2H3/b7-5-,11-9- |
Clé InChI |
JQQDKNVOSLONRS-CXHWBCNXSA-N |
SMILES isomérique |
CCCCC/C=C\C=C/C=C |
SMILES |
CCCCCC=CC=CC=C |
SMILES canonique |
CCCCCC=CC=CC=C |
Autres numéros CAS |
19883-26-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



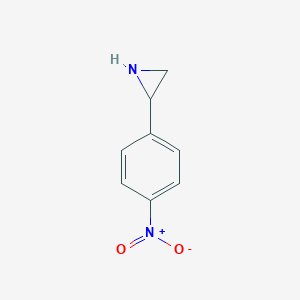

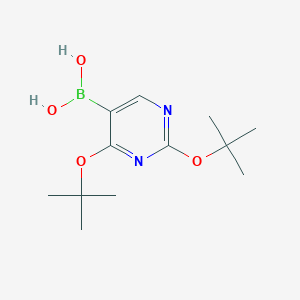
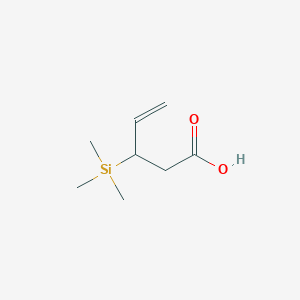
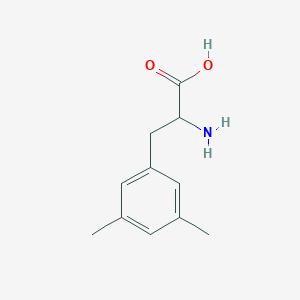
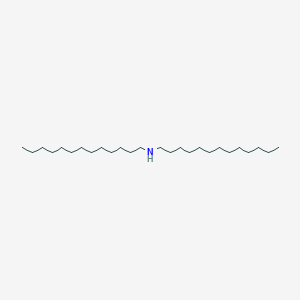
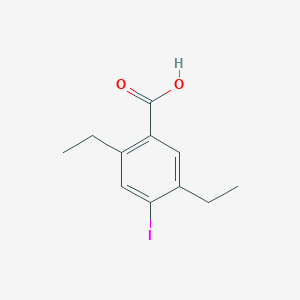
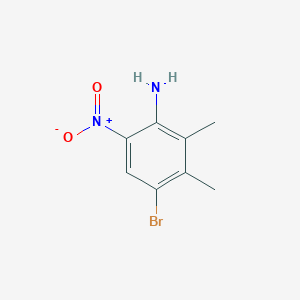
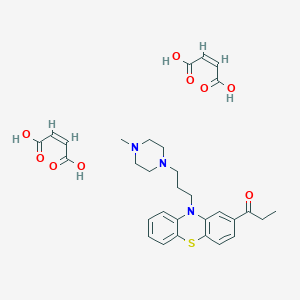
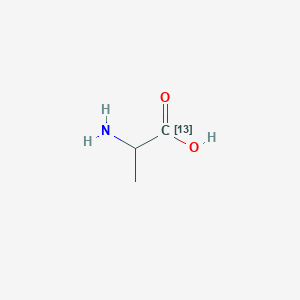
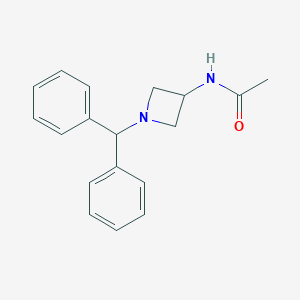
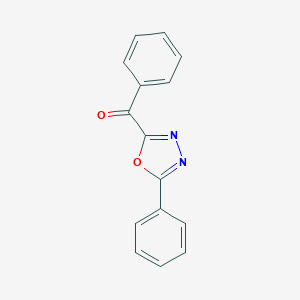
![Bicyclo[2.2.1]hept-5-ene-2-carboxamide, 3-amino-, (1R,2S,3R,4S)-rel-(9CI)](/img/structure/B9221.png)
